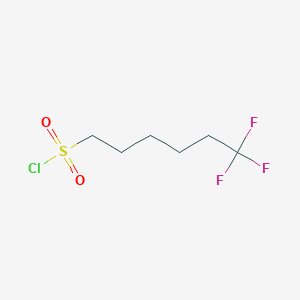

6,6,6-Trifluorohexane-1-sulfonyl chloride

Description

Significance of Organofluorine Compounds in Advanced Synthetic Methodologies

Organofluorine compounds have become indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, can lead to profound changes in a molecule's properties. nih.gov The high electronegativity of fluorine can influence the acidity of nearby protons, alter conformational preferences, and block metabolic pathways, which is particularly valuable in drug design. nih.gov Furthermore, the CF3 group can enhance a molecule's lipophilicity and binding affinity to biological targets. rsc.org As such, trifluoromethylated building blocks are crucial in the synthesis of a wide range of biologically active compounds. nih.gov

Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates and Building Blocks

Sulfonyl chlorides (R-SO2Cl) are a well-established class of reagents in organic synthesis due to their high reactivity towards a wide range of nucleophiles. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in many pharmaceuticals and functional materials. The sulfonyl chloride group is a powerful electrophile, making it a key component in the construction of complex molecular architectures. Their utility as precursors to sulfonyl fluorides, which are important in "click chemistry," further highlights their versatility.

Historical Context and Evolution of Trifluorinated Sulfonyl Chloride Chemistry

The history of organofluorine chemistry dates back to the 19th century, with significant advancements occurring during World War II in connection with the Manhattan Project. The development of methods to introduce fluorine and fluorinated groups into organic molecules has been a continuous area of research. While early work focused on simple fluorinating agents, the field has evolved to include a vast array of sophisticated reagents and catalytic methods for selective fluorination and fluoroalkylation. The chemistry of trifluoromethanesulfonyl chloride (triflic chloride, CF3SO2Cl) is extensively studied and has become a common reagent for introducing the triflyl group, which is an excellent leaving group. nih.gov The development of more complex trifluorinated sulfonyl chlorides, like the subject of this article, is a logical progression, aiming to provide building blocks with more elaborate structures for specialized applications.

Structure

3D Structure

Properties

CAS No. |

1349708-68-4 |

|---|---|

Molecular Formula |

C6H10ClF3O2S |

Molecular Weight |

238.66 g/mol |

IUPAC Name |

6,6,6-trifluorohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C6H10ClF3O2S/c7-13(11,12)5-3-1-2-4-6(8,9)10/h1-5H2 |

InChI Key |

SMKXPPQYNAJWST-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(F)(F)F)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6,6,6 Trifluorohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The chemistry of 6,6,6-trifluorohexane-1-sulfonyl chloride is dominated by nucleophilic substitution reactions at the electron-deficient sulfur atom of the sulfonyl chloride group. This functional group is a powerful electrophile, making it a valuable precursor for the synthesis of various sulfur-containing compounds. nih.gov The high reactivity of sulfonyl chlorides, in general, allows for facile reaction with a wide array of nucleophiles. solubilityofthings.comenamine.net

The reaction of this compound with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. ekb.egcbijournal.com This reaction, known as sulfonylation, typically proceeds by the nucleophilic attack of the amine on the sulfonyl sulfur atom, leading to the displacement of the chloride leaving group. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com

Similarly, this compound reacts with alcohols to form sulfonate esters. youtube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center. This reaction is also conducted in the presence of a base like pyridine. youtube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the reaction occurs at the oxygen atom. youtube.com

| Reactant Class | Nucleophile | Product Class | General Reaction Scheme |

| Primary/Secondary Amine | R¹R²NH | Sulfonamide | CF₃(CH₂)₅SO₂Cl + R¹R²NH → CF₃(CH₂)₅SO₂NR¹R² + HCl |

| Alcohol | R'OH | Sulfonate Ester | CF₃(CH₂)₅SO₂Cl + R'OH → CF₃(CH₂)₅SO₂OR' + HCl |

Kinetic investigations of nucleophilic substitution reactions involving sulfonyl chlorides provide insight into their reaction mechanisms. For arenesulfonyl chlorides, studies have shown that the reaction rates are sensitive to the electronic properties of substituents on the aromatic ring. nih.gov Electron-withdrawing groups typically accelerate the reaction by increasing the electrophilicity of the sulfur atom, while electron-donating groups slow it down. nih.gov This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ), yielding a positive ρ-value indicative of a buildup of negative charge in the transition state. dntb.gov.ua

Table 1: Representative Second-Order Rate Constants (k) for Chloride Exchange in Substituted Benzenesulfonyl Chlorides (X-C₆H₄SO₂Cl) in Acetonitrile at 25°C nih.gov

| Substituent (X) | Hammett Constant (σ) | Rate Constant (k₂₅ × 10⁵) [M⁻¹s⁻¹] |

| 4-NMe₂ | -0.66 | 0.11 |

| 4-Me | -0.17 | 0.67 |

| H | 0.00 | 1.33 |

| 4-Cl | +0.23 | 4.08 |

| 3-CF₃ | +0.43 | 12.8 |

This table illustrates the electronic effects on the reactivity of arenesulfonyl chlorides. A similar inductive effect would be expected for aliphatic sulfonyl chlorides.

The solvolysis of sulfonyl chlorides, where the solvent acts as the nucleophile, is a key reaction for studying mechanistic pathways. The mechanism of these reactions can range between a dissociative, Sₙ1-like pathway involving a sulfonylium cation intermediate, and an associative, Sₙ2-like pathway involving a concerted attack by the solvent. nih.gov However, for most sulfonyl chlorides, there is no convincing evidence for a purely Sₙ1 mechanism, and the reactions are generally considered to be bimolecular (Sₙ2 or an addition-elimination pathway). nih.govresearchgate.net

The nature of the solvent plays a critical role in determining the precise character of the transition state. libretexts.orgpharmaguideline.com

Polar protic solvents (e.g., water, alcohols) are capable of hydrogen bonding and can stabilize both the departing leaving group (chloride) and the transition state. They are generally favorable for solvolysis reactions. libretexts.orgpressbooks.pub

Polar aprotic solvents (e.g., acetone, DMSO) can dissolve the reactants but are less effective at solvating anions. They tend to favor Sₙ2 reactions by increasing the effective strength of anionic nucleophiles. libretexts.orgpressbooks.pub

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O or MeOH versus MeOD, are used to probe the degree of bond-breaking in the transition state. For sulfonyl chlorides, KSIE values are typically higher than for alkyl chlorides, suggesting more extensive bond-breaking at the transition state. nih.govbeilstein-journals.org

Table 2: Influence of Solvent Type on Nucleophilic Substitution Mechanisms

| Solvent Type | Examples | Key Properties | Favored Mechanism | Rationale |

| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Contains -OH or -NH groups; can H-bond | Sₙ1-like (solvolysis) | Stabilizes the carbocation-like intermediate and solvates the leaving group. libretexts.org |

| Polar Aprotic | Acetone, DMSO, DMF | Contains polar bonds (e.g., C=O); no H-bonding | Sₙ2 | Enhances nucleophilicity by poorly solvating the nucleophile. libretexts.org |

The 6,6,6-trifluorohexyl group exerts a significant influence on the reactivity of the sulfonyl chloride. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This strong -I (negative inductive) effect is transmitted through the hexyl carbon chain, pulling electron density away from the sulfonyl sulfur atom.

This electron withdrawal increases the partial positive charge on the sulfur atom, making it a "harder" and more potent electrophile. Consequently, the sulfur center in this compound is highly susceptible to attack by nucleophiles. This enhanced electrophilicity is expected to accelerate the rate of nucleophilic substitution reactions compared to an unsubstituted alkanesulfonyl chloride. The mechanism is likely to have a pronounced Sₙ2 character, as the electron-withdrawing group destabilizes any potential cationic intermediate that would be formed in an Sₙ1 pathway, while favoring the associative attack of a nucleophile. nih.gov

Reduction Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride group, being at a high oxidation state (S(VI)), can undergo reduction to various other sulfur-containing functional groups, providing alternative synthetic pathways.

The reduction of a sulfonyl chloride can lead to the formation of sulfinic acids (or their derivatives, sulfinamides) and, upon further reduction, thiols.

The conversion to a sulfinic acid derivative can be achieved under mild conditions. For instance, sulfonyl chlorides can react with a reducing agent in the presence of an amine to yield sulfinamides. nih.gov This transformation involves the reduction of the S(VI) center.

More extensive reduction is required to convert the sulfonyl chloride group all the way to a thiol (-SH). This transformation is the reverse of the common synthesis of sulfonyl chlorides, which involves the oxidation of thiols. chemspider.comrsc.org The direct reduction often requires strong reducing agents. Alternatively, a two-step procedure involving conversion to an intermediate such as a thioester followed by reduction can be employed.

Chemo- and Regioselective Reduction Strategies

The reduction of sulfonyl chlorides is a fundamental transformation in organic synthesis, providing access to valuable sulfur-containing compounds such as thiols and disulfides. For a substrate like this compound, chemo- and regioselectivity are paramount, particularly when other reducible functional groups may be present in a complex molecule. The selective reduction of the sulfonyl chloride moiety without affecting the trifluoromethyl group or other sensitive parts of the molecule is a key challenge.

A variety of reagents and methods have been developed for the reduction of sulfonyl chlorides. Classical methods often employ strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc in acidic media. taylorfrancis.com While effective, these reagents often lack chemoselectivity. Milder and more selective methods are therefore of greater interest.

One such approach involves the use of triphenylphosphine (B44618) (PPh₃). The reaction of a sulfonyl chloride with triphenylphosphine can efficiently yield the corresponding thiol. organic-chemistry.orgresearchgate.net This method is known to be compatible with a range of functional groups, including halogens and ketones. researchgate.net The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then hydrolyzed to produce the thiol.

Catalytic hydrogenation offers another avenue for the reduction of sulfonyl chlorides. taylorfrancis.com Palladium on carbon (Pd/C) can be used as a catalyst under a moderate pressure of hydrogen. taylorfrancis.comgoogle.com The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid that is formed as a byproduct. taylorfrancis.com The choice of base can influence the product distribution; for instance, using a basic resin can lead to the formation of disulfides, which can subsequently be reduced to thiols if desired. taylorfrancis.com

The table below summarizes representative conditions for the reduction of sulfonyl chlorides, which are applicable to this compound.

| Reagent/Catalyst | Product | Conditions | Selectivity |

|---|---|---|---|

| LiAlH₄ | Thiol | Etheral Solvent | Low Chemoselectivity |

| Zn/Acid | Thiol | Acetic or Sulfuric Acid | Low Chemoselectivity |

| PPh₃ | Thiol | Toluene | High Chemoselectivity |

| Pd/C, H₂ | Thiol/Disulfide | With mild base | Moderate to High Chemoselectivity |

The regioselectivity of reduction is primarily dictated by the inherent reactivity of the sulfonyl chloride group. In the absence of other highly electrophilic centers, reduction will occur at the sulfur atom. The control of the reduction level—stopping at the disulfide or proceeding to the thiol—can often be managed by stoichiometry of the reducing agent and the reaction conditions. For example, milder conditions or a deficit of the reducing agent can favor the formation of the disulfide.

Radical Reactions Involving this compound

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl chlorides, including this compound, are valuable precursors to sulfonyl radicals. These radicals are versatile intermediates in a variety of synthetic transformations. The generation of sulfonyl radicals from sulfonyl chlorides can be achieved through several methods, including photochemical, thermal, or transition metal-catalyzed processes.

Photochemical initiation often involves the use of a photosensitizer that can absorb light and promote the homolytic cleavage of the S-Cl bond. Similarly, radical initiators like AIBN (azobisisobutyronitrile) can be used to generate sulfonyl radicals upon thermal decomposition. Transition metal catalysis, often employing copper, ruthenium, or iron complexes, provides a mild and efficient way to generate sulfonyl radicals through a single-electron transfer (SET) process.

Once generated, the 6,6,6-trifluorohexane-1-sulfonyl radical exhibits characteristic reactivity. It can participate in a range of reactions, including:

Addition to unsaturated bonds: Sulfonyl radicals readily add to alkenes and alkynes, forming a new carbon-sulfur bond and a carbon-centered radical. This new radical can then be trapped or undergo further reactions.

Hydrogen atom abstraction: Sulfonyl radicals can abstract hydrogen atoms from suitable donors, leading to the formation of a sulfonic acid and a new radical.

Atom transfer radical addition (ATRA): In the presence of a suitable halogen atom donor, sulfonyl radicals can participate in ATRA reactions.

The trifluoromethyl group in this compound is expected to influence the reactivity of the corresponding sulfonyl radical. The strong electron-withdrawing nature of the CF₃ group can affect the electrophilicity of the radical and the stability of the resulting products.

Cross-Coupling Reactions Initiated by Sulfonyl Radicals

The sulfonyl radicals generated from this compound can be harnessed in a variety of cross-coupling reactions to form C-S and C-C bonds. These reactions often proceed via a radical chain mechanism or through a radical-polar crossover pathway.

A prominent application of sulfonyl radicals is in the sulfonylation of arenes and heteroarenes. In these reactions, the sulfonyl radical adds to the aromatic ring to form a radical intermediate, which can then be oxidized to the corresponding sulfone product. This provides a direct method for the introduction of the 6,6,6-trifluorohexylsulfonyl group onto aromatic systems.

Furthermore, sulfonyl radicals can participate in coupling reactions with other radical species or with organometallic reagents. For instance, in the presence of a suitable catalyst, the sulfonyl radical can couple with alkyl radicals or with boronic acids in a process analogous to a Suzuki-Miyaura coupling.

The table below provides examples of cross-coupling reactions that can be initiated by sulfonyl radicals derived from sulfonyl chlorides.

| Reaction Type | Coupling Partner | Product | Catalyst/Initiator |

|---|---|---|---|

| Radical Sulfonylation | Arenes/Heteroarenes | Aryl/Heteroaryl Sulfones | Photochemical/Thermal/Metal-catalyzed |

| Radical Addition-Cyclization | Dienes/Enynes | Cyclic Sulfones | Radical Initiator |

| Reductive Coupling | Alkenes | Alkyl Sulfones | Reductant/Catalyst |

Electrophilic Transformations and Additions

Functionalization of Aromatic Substrates

This compound can act as an electrophile in the functionalization of aromatic substrates, most notably through Friedel-Crafts sulfonylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), the sulfonyl chloride is activated, generating a highly electrophilic sulfonyl cation or a related complex.

This electrophile can then attack an electron-rich aromatic ring, leading to the formation of an aryl sulfone. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups will direct the incoming sulfonyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.

The reaction conditions for Friedel-Crafts sulfonylation need to be carefully controlled to avoid side reactions, such as polysulfonylation or rearrangement of the aromatic substrate. The choice of Lewis acid and solvent can have a significant impact on the yield and selectivity of the reaction.

Reactions with Unsaturated Systems

In addition to radical additions, this compound can also undergo electrophilic additions to unsaturated systems like alkenes and alkynes, particularly in the presence of a suitable catalyst. These reactions typically proceed through an ionic mechanism.

For example, in the presence of a strong acid or a Lewis acid, the sulfonyl chloride can add across a double bond. This can lead to the formation of a β-chloro sulfone, where the sulfonyl group adds to one carbon of the double bond and the chloride atom adds to the other. The regioselectivity of this addition is often in accordance with Markovnikov's rule, with the sulfonyl group adding to the less substituted carbon.

These electrophilic addition reactions provide a valuable method for the synthesis of functionalized sulfones, which are important building blocks in organic synthesis. The presence of the trifluoromethyl group in the sulfonyl chloride can influence the reactivity and selectivity of these additions due to its strong electron-withdrawing effects.

Rearrangement Reactions and Transformations

While specific rearrangement reactions for this compound have not been documented in publicly available literature, the reactivity of the sulfonyl chloride group and the influence of the terminal trifluoromethyl group allow for postulation of potential transformations. Alkanesulfonyl chlorides are versatile reagents in organic synthesis, primarily serving as precursors to sulfonamides, sulfonate esters, and sulfones through reactions with amines, alcohols, and organometallic reagents, respectively.

The presence of the electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the sulfonyl chloride moiety. It may enhance the electrophilicity of the sulfur atom, potentially increasing the rate of nucleophilic substitution reactions. However, significant molecular rearrangements involving the alkyl chain are generally not characteristic of simple alkanesulfonyl chlorides under standard reaction conditions.

Transformations of this compound would likely involve reactions at the sulfonyl chloride group. For instance, its reaction with various nucleophiles would lead to a range of sulfonated derivatives. These transformations are fundamental in synthetic organic chemistry for the introduction of the 6,6,6-trifluorohexylsulfonyl group into other molecules.

Table 1: Postulated Transformations of this compound

| Reactant | Product Class | General Reaction |

| Amines (R₂NH) | Sulfonamides | CF₃(CH₂)₅SO₂Cl + 2 R₂NH → CF₃(CH₂)₅SO₂NR₂ + R₂NH₂⁺Cl⁻ |

| Alcohols (ROH) | Sulfonate Esters | CF₃(CH₂)₅SO₂Cl + ROH → CF₃(CH₂)₅SO₂OR + HCl |

| Organometallic Reagents (R'M) | Sulfones | CF₃(CH₂)₅SO₂Cl + R'M → CF₃(CH₂)₅SO₂R' + MCl |

This table is illustrative and based on the general reactivity of alkanesulfonyl chlorides.

Studies on Stability and Decomposition Mechanisms

The stability of this compound is a critical aspect for its handling, storage, and application. The decomposition pathways are likely influenced by hydrolytic, thermal, and photochemical factors.

Alkanesulfonyl chlorides are known to be susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. Mechanistic studies on the solvolysis of alkanesulfonyl chlorides suggest that the reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where a water molecule attacks the electrophilic sulfur atom.

The trifluoromethyl group at the end of the hexane (B92381) chain is not expected to significantly alter the fundamental mechanism of hydrolysis but may have a minor electronic effect on the reaction rate. Detailed kinetic studies on the hydrolysis of aromatic sulfonyl chlorides have shown that electron-withdrawing groups can influence the rate of hydrolysis. osti.govrsc.org While a direct quantitative comparison is not available, it is reasonable to infer that this compound will exhibit sensitivity to moisture.

Table 2: General Hydrolytic Stability of Sulfonyl Chlorides

| Compound Class | Reactivity with Water | Primary Hydrolysis Products |

| Alkanesulfonyl Chlorides | Generally reactive, rate varies with structure | Alkylsulfonic acid, HCl |

| Aromatic Sulfonyl Chlorides | Reactivity influenced by ring substituents | Arylsulfonic acid, HCl |

This table provides a general comparison based on established chemical principles.

The thermal stability of fluorinated organic compounds is often higher than their non-fluorinated counterparts due to the strength of the C-F bond. However, the sulfonyl chloride group represents a point of potential thermal decomposition. At elevated temperatures, alkanesulfonyl chlorides can decompose, potentially through the elimination of sulfur dioxide and chlorine, leading to the formation of alkyl chlorides or other rearrangement products. The thermal decomposition of polyfluoroalkyl substances has been noted to proceed through various radical-mediated pathways. nih.gov

Photochemical reactions of alkanesulfonyl chlorides are also a known phenomenon. The industrial synthesis of some alkanesulfonyl chlorides utilizes a photochemical sulfochlorination process, where an alkane reacts with chlorine and sulfur dioxide under UV irradiation. google.comgoogle.com This suggests that the C-S and S-Cl bonds in this compound could be susceptible to photochemical cleavage, potentially leading to radical-mediated reactions. The presence of the trifluoromethyl group could influence the absorption of UV light and the subsequent photochemical pathways.

Applications of 6,6,6 Trifluorohexane 1 Sulfonyl Chloride in Advanced Synthetic Chemistry and Chemical Biology

Building Block in Organofluorine Chemistry

There is no published research on the use of 6,6,6-Trifluorohexane-1-sulfonyl chloride for the design and synthesis of new fluorinated building blocks.

Precursor for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its reliability and the stability of the resulting linkages. The reactivity of sulfonyl halides is central to this chemistry. While sulfonyl chlorides are traditional reagents, the SuFEx reaction paradigm predominantly highlights the superior performance of sulfonyl fluorides due to their higher stability and more controlled reactivity.

Currently, specific research detailing the direct application of this compound as a precursor for SuFEx chemistry is not extensively documented in publicly available literature. The conversion of a sulfonyl chloride, such as this compound, to its corresponding sulfonyl fluoride would be a necessary prerequisite for its use as a classic SuFEx partner. This conversion is a standard procedure in synthetic chemistry, often achieved by reacting the sulfonyl chloride with a fluoride salt like potassium fluoride.

Once converted to 6,6,6-Trifluorohexane-1-sulfonyl fluoride, it could theoretically be employed in SuFEx reactions. The trifluoromethyl group at the terminus of the hexane (B92381) chain would impart unique physicochemical properties, such as high lipophilicity and metabolic stability, to the resulting molecular constructs. However, specific examples and detailed studies of its use in this capacity are not yet available.

Research in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into polymers can dramatically alter their properties, enhancing thermal stability, chemical resistance, and introducing hydrophobicity.

Incorporation into Functional Polymer Systems

There is a lack of specific studies documenting the incorporation of this compound into functional polymer systems. In principle, the sulfonyl chloride group can be used to modify polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, through sulfonylation reactions. The trifluorohexyl chain would then be appended to the polymer backbone, potentially creating materials with specialized surface properties or enhanced stability.

Synthesis of Fluoro-Containing Monomers and Crosslinkers

Similarly, the synthesis of novel fluoro-containing monomers or crosslinkers derived from this compound has not been specifically reported. Hypothetically, the compound could be reacted with molecules containing both a polymerizable group (like a vinyl or acrylic group) and a nucleophilic site to generate a new functional monomer. This monomer could then be polymerized to create fluorinated polymers with tailored properties.

Contributions to Chemical Biology

Fluorinated compounds are of great interest in chemical biology for their use in bioconjugation and as probes for studying biological systems.

Bioconjugation Reagent Design and Application

While sulfonyl fluorides are recognized as valuable reagents for bioconjugation, the direct application of this compound for this purpose is not described in the current body of scientific literature. Its conversion to the corresponding sulfonyl fluoride would enable it to react with nucleophilic amino acid residues on proteins, such as lysine (B10760008) or tyrosine, to form stable covalent linkages. The trifluorohexyl moiety would serve as a unique tag, potentially influencing the protein's properties or enabling specific detection.

Development of Probes for Activity-Based Profiling

Activity-based protein profiling (ABPP) utilizes reactive chemical probes to covalently label active enzymes in complex biological samples. Sulfonyl fluorides are a well-established class of warheads for ABPP probes, targeting a range of nucleophilic residues in enzyme active sites.

There are no specific reports on the development of activity-based probes derived from this compound. The design of such a probe would involve converting the sulfonyl chloride to a sulfonyl fluoride and incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle). The lipophilic and electron-withdrawing nature of the trifluorohexyl chain could influence the probe's selectivity and reactivity towards specific protein targets. However, empirical data to support this is not currently available.

Modification of Biomolecules for Biophysical Studies

The introduction of unique spectroscopic probes into biomolecules is a cornerstone of modern biophysical chemistry, enabling detailed studies of protein structure, dynamics, and interactions. This compound serves as a valuable reagent for this purpose, primarily through the covalent modification of proteins with a trifluorohexylsulfonyl moiety, which acts as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Fluorine NMR is a powerful technique for investigating biomolecules due to the ¹⁹F nucleus's high sensitivity and the absence of natural fluorine in most biological systems, which provides a background-free signal. nih.gov The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. nih.gov Consequently, when a ¹⁹F-containing tag like the one derived from this compound is attached to a protein, its NMR signal can report on subtle changes in protein conformation, ligand binding, or protein-protein interactions. ed.ac.uk

The sulfonyl chloride functional group (—SO₂Cl) is electrophilic and readily reacts with nucleophilic amino acid side chains on the protein surface under mild conditions. nih.gov Key residues that can be modified include the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, the imidazole (B134444) ring of histidine, and the thiol group of cysteine. nih.govrsc.org This reaction forms a stable sulfonamide or sulfonate ester linkage, covalently attaching the trifluorohexyl probe to a specific site on the protein. rsc.org

The resulting modified protein can then be analyzed by ¹⁹F NMR. A single resonance peak from the trifluoromethyl (—CF₃) group provides a wealth of information. For instance, the appearance of distinct chemical shifts can differentiate between various conformational states of the protein. The relative area of each peak reflects the population of each state, while the line width provides insights into the conformational heterogeneity and the rate of exchange between different states. ed.ac.uk This approach has been successfully used with analogous fluorinated reagents to study complex systems like G-protein coupled receptors. ed.ac.uk

Below is a table summarizing the common target residues for modification by sulfonyl chlorides and the type of information that can be obtained from subsequent ¹⁹F NMR studies.

| Target Amino Acid | Reactive Group | Resulting Linkage | Biophysical Information Obtainable via ¹⁹F NMR |

| Lysine | ε-Amino (—NH₂) | Sulfonamide | Protein folding/unfolding, conformational changes, ligand binding site proximity. nih.gov |

| Tyrosine | Phenolic Hydroxyl (—OH) | Sulfonate Ester | Local environment polarity, hydrogen bonding interactions, enzyme active site mapping. rsc.orgnih.gov |

| Histidine | Imidazole Ring | Sulfonamide | Changes in local pH, metal ion coordination, protein-protein interaction interfaces. nih.gov |

| Serine/Threonine | Hydroxyl (—OH) | Sulfonate Ester | Active site serine in proteases, post-translational modification analysis. rsc.org |

By using this compound, researchers can introduce a probe that combines the high sensitivity of the —CF₃ group with a flexible hexyl spacer, allowing the probe to explore a defined region of the protein's local environment.

Precursor in Agrochemical Research

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding affinities to target enzymes, which can translate to greater efficacy and better field performance. nih.gov The trifluoromethyl (—CF₃) group, in particular, is a privileged moiety in agrochemical design. nih.gov

This compound is a specialized building block used in the synthesis of novel, fluorine-containing agrochemical candidates. Its utility stems from its function as a reactive precursor that can introduce the 6,6,6-trifluorohexane-1-sulfonyl group into a larger, more complex molecular scaffold. This moiety imparts a combination of a lipophilic alkyl chain and a highly electronegative trifluoromethyl group, a set of properties often sought in the design of new active ingredients.

Synthesis of Novel Fluorinated Agrochemical Scaffolds

The primary role of this compound in agrochemical synthesis is to act as an electrophilic partner in reactions to form sulfonamides and sulfonate esters. These functional groups are present in a wide variety of commercial pesticides. The synthesis process typically involves reacting the sulfonyl chloride with a core molecular scaffold that contains a nucleophilic group, such as an amine (—NH₂) or a hydroxyl (—OH).

For example, in the development of a new herbicide, a core heterocyclic structure known to have some biological activity could be modified by reacting it with this compound. If the core contains an amino group, the reaction would yield a sulfonamide derivative. This derivatization can significantly alter the molecule's properties, such as its ability to penetrate the waxy cuticle of a weed or its binding mode within a target plant enzyme. nih.gov Herbicides often function by inhibiting critical plant processes like cell division or photosynthesis. epa.gov

Similarly, in fungicide development, many successful active ingredients are based on scaffolds like pyrazoles or pyridines. ccspublishing.org.cn By reacting a hydroxyl- or amino-substituted pyrazole (B372694) with this compound, medicinal chemists can generate a library of new potential fungicides. The introduction of the trifluorohexylsulfonyl group can enhance the compound's ability to disrupt fungal cell membranes or inhibit essential enzymes like succinate (B1194679) dehydrogenase. ccspublishing.org.cn

The table below outlines representative classes of agrochemicals and illustrates how a precursor like this compound could be utilized to create novel analogs.

| Agrochemical Class | Common Structural Feature | Synthetic Application of this compound | Potential Enhancement |

| Herbicides | Phenylurea, Triazine, Pyridine (B92270) Cores | Reaction with amino- or hydroxyl-functionalized cores to form novel sulfonamide or sulfonate ester derivatives. | Improved soil persistence, enhanced uptake by target weeds, novel mode of action. nih.govepa.gov |

| Fungicides | Pyrazole Carboxamide, Triazole | Derivatization of amine- or alcohol-containing heterocyclic scaffolds. | Increased efficacy against resistant fungal strains, broader spectrum of activity. ccspublishing.org.cn |

| Insecticides | Neonicotinoid, Pyrethroid Analogs | Introduction of the trifluorohexylsulfonyl group to modify lipophilicity and target interaction. | Enhanced penetration of insect cuticle, improved metabolic stability. nih.gov |

Through these synthetic strategies, this compound serves as a versatile tool for lead optimization in agrochemical discovery, enabling the systematic modification of promising scaffolds to develop next-generation crop protection agents.

Advanced Analytical and Spectroscopic Characterization of 6,6,6 Trifluorohexane 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For a molecule like 6,6,6-trifluorohexane-1-sulfonyl chloride, a combination of ¹H, ¹⁹F, and ¹³C NMR is required for a comprehensive analysis. Each of these techniques offers a unique window into the electronic environment of the respective nuclei, allowing for a detailed mapping of the molecular structure.

High-resolution ¹H NMR spectroscopy is fundamental for determining the proton environment within a molecule. In this compound, the aliphatic chain gives rise to a series of signals whose chemical shifts and multiplicities are dictated by their proximity to the electron-withdrawing sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃) groups.

The protons on the carbon alpha to the highly deshielding sulfonyl chloride group (C-1) are expected to resonate at the lowest field, typically in the range of 3.7 ppm. The influence of the -SO₂Cl group diminishes with distance along the carbon chain, causing the signals for protons on subsequent carbons (C-2 through C-4) to appear progressively upfield. Conversely, the trifluoromethyl group at C-6 exerts its own deshielding effect on the adjacent methylene (B1212753) group (C-5), leading to a downfield shift for these protons compared to a standard alkane chain.

The predicted ¹H NMR chemical shifts for this compound are presented in the interactive table below. The splitting patterns, governed by spin-spin coupling with neighboring protons, are also crucial for assignment. For instance, the protons at C-1 would appear as a triplet due to coupling with the two protons at C-2.

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 | ~3.70 | Triplet (t) | 2H |

| H-2 | ~2.05 | Quintet (quint) | 2H |

| H-3 | ~1.50 | Multiplet (m) | 2H |

| H-4 | ~1.65 | Multiplet (m) | 2H |

| H-5 | ~2.20 | Quartet of triplets (qt) | 2H |

¹⁹F NMR is a highly sensitive technique that is exclusively used for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal probe. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which often leads to better resolution of signals. wikipedia.org

The chemical shift of the trifluoromethyl group in this compound is influenced by the electronic environment of the alkyl chain. For aliphatic compounds, the -CF₃ group typically resonates in the range of -60 to -70 ppm relative to a CFCl₃ standard. ucsb.edu The specific chemical shift can provide information about the nature of the substituents on the molecule. The electron-withdrawing sulfonyl chloride group, although distant, will have a minor deshielding effect on the fluorine nuclei.

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (JHF) |

|---|---|---|---|

| F-6 | ~ -66 | Triplet (t) | ~10 Hz |

Spin-spin coupling between fluorine and hydrogen nuclei (JHF) provides valuable structural information. In this compound, the three fluorine atoms of the -CF₃ group will couple with the two adjacent protons on C-5. This results in a triplet in the ¹⁹F NMR spectrum, with a typical ³JHF coupling constant of around 10 Hz. Correspondingly, the signal for the H-5 protons in the ¹H NMR spectrum will be split into a quartet by the three fluorine atoms.

Carbon-fluorine coupling (JCF) is observed in the ¹³C NMR spectrum and will be discussed in the corresponding section.

Quantitative NMR (qNMR) is a powerful tool for determining the concentration of analytes in a sample without the need for identical reference standards. acs.orgnih.gov ¹⁹F qNMR is particularly advantageous for monitoring reactions involving fluorinated compounds due to the high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus, which allows for the clear separation of signals from reactants, intermediates, and products. chemrxiv.org

In the synthesis or derivatization of this compound, ¹⁹F qNMR can be employed to monitor the progress of the reaction in real-time. By adding a known amount of an inert fluorinated internal standard to the reaction mixture, the consumption of the starting material and the formation of the product can be accurately quantified by integrating the respective signals in the ¹⁹F NMR spectrum. chemrxiv.org This technique is invaluable for optimizing reaction conditions, determining reaction kinetics, and calculating yields. acs.orgresearchgate.net

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each of the six unique carbon atoms will give rise to a distinct signal.

The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbon atom bonded to the sulfonyl chloride group (C-1) is expected to be the most deshielded, appearing at a low field around 65 ppm. The carbon of the trifluoromethyl group (C-6) will also be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant of approximately 270-280 Hz. researchgate.netresearchgate.net The carbon adjacent to the CF₃ group (C-5) will also show splitting, appearing as a quartet due to two-bond coupling (²JCF) with a smaller coupling constant of around 30-40 Hz. researchgate.netresearchgate.net

The predicted ¹³C NMR chemical shifts and coupling constants for this compound are summarized in the interactive table below.

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (JCF) |

|---|---|---|---|

| C-1 | ~65.5 | Singlet (s) | - |

| C-2 | ~24.2 | Singlet (s) | - |

| C-3 | ~27.0 | Singlet (s) | - |

| C-4 | ~28.0 | Singlet (s) | - |

| C-5 | ~32.0 | Quartet (q) | ²JCF ≈ 35 Hz |

| C-6 | ~125.0 | Quartet (q) | ¹JCF ≈ 275 Hz |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond connectivity between nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would display cross-peaks connecting the signals of protons on adjacent carbons in the hexane (B92381) chain (e.g., H1-H2, H2-H3, H3-H4, H4-H5). This allows for the sequential assignment of protons along the aliphatic backbone.

HMQC/HSQC (Heteronuclear Multiple/Single Quantum Coherence): These experiments map proton signals to the carbon atoms to which they are directly attached, showing one-bond ¹H-¹³C correlations. youtube.comlibretexts.org An HSQC spectrum of the target molecule would show a cross-peak for each C-H bond, definitively linking the proton signal of a specific methylene group (e.g., -CH₂-SO₂Cl) to its corresponding carbon atom.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Nuclei | Information Gained |

|---|---|---|---|

| COSY | H1, H2, H3, H4, H5 | H1, H2, H3, H4, H5 | Shows adjacent proton relationships (e.g., H1↔H2, H2↔H3). |

| HSQC/HMQC | H1, H2, H3, H4, H5 | C1, C2, C3, C4, C5 | Links each proton to its directly bonded carbon. |

| HMBC | H1 | C2, C3 | Confirms long-range connectivity, establishing the carbon skeleton and placement of functional groups. |

| H4, H5 | C6 (-CF₃) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, resulting in a molecular ion (M⁺·) and numerous fragment ions. uvic.ca This extensive fragmentation provides a detailed "fingerprint" of the molecule's structure. For this compound, the EI-MS spectrum would be expected to show a molecular ion peak, albeit potentially weak, and characteristic fragments resulting from the cleavage of the C-S, S-Cl, and C-C bonds, as well as the loss of the trifluoromethyl group.

Table 2: Predicted Key Fragments in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 252/254 | [C₆H₁₀F₃O₂SCl]⁺· | Molecular Ion (M⁺·) |

| 217 | [M - Cl]⁺ | Loss of a chlorine radical |

| 183 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

| 153 | [C₆H₁₀F₃]⁺ | Alkyl chain with trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Chemical Ionization Mass Spectrometry (CI-MS) (Positive and Negative)

Chemical Ionization (CI) is a softer ionization method that results in less fragmentation than EI. It typically produces a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode, which helps to confirm the molecular weight. acs.orgresearchgate.net

Positive CI-MS: In positive mode, using a reagent gas like methane, this compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 253/255.

Negative CI-MS: In negative ion mode, molecules containing electronegative atoms can capture electrons or form adducts. Given the presence of fluorine, oxygen, and chlorine, this compound would likely be amenable to negative ion detection, potentially forming ions like [M-H]⁻ or [M+Cl]⁻, providing complementary information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments, distinguishing between compounds with the same nominal mass. acs.org For this compound (C₆H₁₀ClF₃O₂S), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

Table 3: Exact Mass Calculation for this compound

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

|---|---|---|

| C₆H₁₀³⁵ClF₃O₂S | 252 | 252.00455 |

| C₆H₁₀³⁷ClF₃O₂S | 254 | 254.00160 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. semanticscholar.orgbiointerfaceresearch.com

Vibrational Analysis of Sulfonyl Chloride and Trifluoromethyl Groups

The vibrational spectrum of this compound is dominated by the characteristic absorption and scattering frequencies of its main functional groups.

Sulfonyl Chloride (-SO₂Cl) Group: This group gives rise to very strong and distinct bands in the IR spectrum. The asymmetric stretching vibration (νas(SO₂)) typically appears in the range of 1370-1390 cm⁻¹, while the symmetric stretching vibration (νs(SO₂)) is found between 1170-1190 cm⁻¹. The S-Cl stretching vibration is observed at lower frequencies, generally in the 560-600 cm⁻¹ region. researchgate.net

Trifluoromethyl (-CF₃) Group: The C-F stretching vibrations of the trifluoromethyl group are also very strong in the IR spectrum, typically appearing in a broad region between 1100-1350 cm⁻¹. nih.govnih.gov The symmetric and asymmetric C-F stretching modes are often coupled, leading to multiple intense absorption bands. These vibrations are also active in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Asymmetric Stretch | -SO₂- | 1370 - 1390 | Strong | Weak |

| Symmetric Stretch | -SO₂- | 1170 - 1190 | Strong | Medium |

| Stretch | S-Cl | 560 - 600 | Medium | Strong |

| C-F Stretches | -CF₃ | 1100 - 1350 | Very Strong | Medium |

| C-H Stretches | -CH₂- | 2850 - 2960 | Medium | Strong |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are indispensable for the separation and analysis of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful methods for determining the purity of the compound and resolving it from starting materials, byproducts, and degradation products.

The purity of this compound is critical for its effective use in synthesis. Chromatographic methods provide a reliable means for quantitative purity assessment.

Gas Chromatography (GC): GC is a standard technique for volatile and thermally stable compounds. However, the analysis of sulfonyl chlorides, such as this compound, by GC can present challenges. Long-chain alkanesulfonyl chlorides have been shown to be susceptible to thermal degradation at the high temperatures often used in GC injectors and columns, potentially decomposing into the corresponding chlorides. core.ac.uk This necessitates careful method development, including the use of lower temperatures and potentially the derivatization of the sulfonyl chloride into a more thermally stable analogue, like a sulfonamide, for accurate quantitative analysis. core.ac.uk Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis Note: These are representative parameters and may require optimization.

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C (Optimization may be needed to minimize degradation) |

| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 280 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is often preferred for less volatile or thermally sensitive compounds. A reverse-phase HPLC method would be suitable for this compound. The separation is based on the compound's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com Purity is assessed by integrating the peak area of the analyte and comparing it to the total integrated peak area, with detection commonly performed using an ultraviolet (UV) detector.

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions Note: These are representative parameters and may require optimization.

| Parameter | Value |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For the unambiguous identification of components within a sample mixture, chromatography is coupled with mass spectrometry (MS). This hyphenated technique provides information on both the retention time of a compound and its mass-to-charge ratio, allowing for high-confidence identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compounds separated by the GC column are introduced into a mass spectrometer, which ionizes them and detects the resulting fragments. researchgate.net This provides a unique mass spectrum that acts as a molecular fingerprint. The analysis of reaction mixtures containing sulfonyl chlorides and their derivatives by GC-MS is effective for identifying various isomers and byproducts. core.ac.uk However, care must be taken to account for potential in-source degradation or thermal fragmentation, which can complicate spectral interpretation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative that avoids the high temperatures associated with GC, making it ideal for thermally labile compounds like sulfonyl chlorides. The eluent from the HPLC column is passed through an interface (e.g., electrospray ionization, ESI) that generates ions for MS analysis. The use of high-purity, LC-MS grade solvents and additives is crucial to minimize background noise and adduct formation, ensuring high sensitivity and reliable results. lcms.cz

Table 3: Expected Mass Fragments for this compound Note: Fragmentation patterns depend on the ionization technique used.

| Fragment | Description |

|---|---|

| [M-Cl]+ | Molecular ion after loss of chlorine |

| [M-SO2Cl]+ | Molecular ion after loss of the sulfonyl chloride group |

| [SO2Cl]+ | Sulfonyl chloride fragment |

X-ray Crystallography for Solid-State Structure Determination

While chromatographic and mass spectrometric techniques provide information about connectivity and purity, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

Although a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for structural elucidation of its solid derivatives. researchgate.net If a suitable single crystal of the compound or a derivative were grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information is invaluable for understanding conformational preferences and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. researchgate.netmdpi.com

Table 4: Example of Crystallographic Data Report Note: This table illustrates the type of data obtained from an X-ray crystallography experiment, using representative values for a hypothetical sulfonyl chloride derivative.

| Parameter | Description |

|---|---|

| Chemical Formula | C6H10ClF3O2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.1 Å, b = 18.0 Å, c = 10.3 Å, β = 95.5° |

| Volume | 1697 ų |

| Z | 4 (Molecules per unit cell) |

| Calculated Density | 1.55 g/cm³ |

This structural information is crucial for computational modeling, understanding reactivity, and designing new materials with specific solid-state properties.

Computational and Theoretical Studies on 6,6,6 Trifluorohexane 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure, molecular geometry, and spectroscopic properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 6,6,6-trifluorohexane-1-sulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state geometry and electronic properties. researchgate.net

The geometry optimization process systematically alters the molecular structure to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the trifluorohexyl chain and the sulfonyl chloride group. Studies on sterically hindered arenesulfonyl chlorides have shown that DFT calculations can accurately predict structural parameters, such as the distortion in bond angles around the sulfonyl group due to steric congestion, which influences reactivity. mdpi.comresearchgate.net The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, and DFT would quantify its inductive effect on the electron density distribution across the molecule, particularly at the sulfonyl sulfur atom, which is the reactive center for nucleophilic attack.

Table 1: Predicted Parameters from a Hypothetical DFT Calculation on this compound Note: This data is illustrative, based on typical values for alkanesulfonyl chlorides and the known effects of fluorination. Specific experimental or calculated values for this exact compound are not available in the cited literature.

| Parameter | Predicted Value | Significance |

| S-Cl Bond Length | ~2.07 Å | Key bond in nucleophilic substitution reactions. |

| O-S-O Bond Angle | ~120° | Influences the steric accessibility of the sulfur atom. |

| C-S Bond Length | ~1.78 Å | Connects the alkyl chain to the reactive center. |

| Mulliken Charge on S | Positive (e.g., +1.2) | Indicates the electrophilicity of the sulfur atom. |

| Dipole Moment | High | Reflects the polar nature of the molecule. |

While DFT is widely used, other quantum mechanical methods are also valuable. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. They can offer higher accuracy ("gold standard" for CC) for electronic energies and properties but are significantly more computationally demanding, making them more suitable for smaller molecules or for benchmarking results from less expensive methods.

Semi-empirical methods, such as AM1 and PM3, use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. These methods are much faster than DFT or ab initio calculations, allowing for the study of very large systems or for high-throughput screening. However, their accuracy can be variable, particularly for molecules containing elements like sulfur or fluorine if not well-parameterized. They are generally used for preliminary conformational searches or for generating initial geometries for higher-level optimizations.

Mechanistic Modeling and Transition State Analysis

Understanding how a reaction proceeds requires identifying the pathway from reactants to products, including any intermediates and, crucially, the transition states that connect them.

For this compound, the primary reaction of interest is nucleophilic substitution at the sulfur atom, typically in solvolysis reactions. The dominant mechanism for simple alkanesulfonyl chlorides is a concerted bimolecular nucleophilic substitution (SN2). mdpi.orgresearchgate.net DFT calculations are instrumental in mapping the potential energy surface for this reaction.

To model the SN2 reaction, a nucleophile (e.g., a water or alcohol molecule) is brought towards the sulfonyl sulfur atom, and the departure of the chloride leaving group is modeled simultaneously. The geometry of the highest point on this reaction coordinate is the transition state. Frequency calculations are performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. For related sulfonyl chlorides, DFT studies have successfully modeled the SN2 transition state and confirmed that an alternative stepwise mechanism involving a pentacoordinate intermediate (addition-elimination) is generally higher in energy for chloride leaving groups. mdpi.com

Reactions in solution are significantly influenced by the solvent. Computational models account for this through two main approaches: implicit and explicit solvation. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which surrounds the solute molecule in a cavity. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the energies of the reactant, transition state, and product. researchgate.net

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical. For the solvolysis of a sulfonyl chloride, explicit modeling of the first solvation shell (e.g., a few water molecules) can provide a more accurate picture of phenomena like general base catalysis, where a solvent molecule assists in deprotonating the incoming nucleophile. researchgate.net Studies on trifluoromethanesulfonyl chloride have shown that incorporating such effects is crucial for accurately modeling the reaction mechanism. researchgate.net

The Grunwald-Winstein equations are empirical linear free-energy relationships used to correlate reaction rates with solvent properties. mdpi.orgbeilstein-journals.org They provide experimental insight into reaction mechanisms, which can then be compared with computational results. The extended two-term Grunwald-Winstein equation is:

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. NT is the solvent nucleophilicity parameter, and YCl is the solvent ionizing power parameter for a chloride leaving group. The sensitivities l and m give mechanistic information. A high l value (typically > 0.7) indicates significant nucleophilic participation from the solvent, characteristic of an SN2 mechanism. A high m value (approaching 1.0) suggests a mechanism with substantial charge separation at the transition state, typical of an SN1 reaction. mdpi.orgsemanticscholar.org

For alkanesulfonyl chlorides, solvolysis reactions consistently show high l values and moderate m values, supporting a concerted SN2 mechanism. mdpi.orgresearchgate.net The electron-withdrawing trifluoromethyl group in this compound would be expected to slightly destabilize any carbocationic character, further favoring an SN2 pathway. The Hammett equation, which relates reaction rates to substituent electronic effects, is primarily used for arenesulfonyl chlorides and is not directly applicable here, but the principle of using linear free-energy relationships to probe electronic effects at the transition state is a cornerstone of physical organic chemistry. beilstein-journals.org

Table 2: Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides This table presents experimental data for related compounds to illustrate the typical values that would be expected in a study of this compound.

| Compound | l value | m value | l/m ratio | Proposed Mechanism | Reference |

| Methanesulfonyl Chloride | 1.15 | 0.55 | 2.09 | SN2 | mdpi.org |

| Phenylmethanesulfonyl Chloride | 0.80 | 0.39 | 2.05 | SN2 | mdpi.orgresearchgate.net |

| Benzenesulfonyl Chloride | 1.24 | 0.64 | 1.94 | SN2 | researchgate.net |

| 2-Thiophenesulfonyl Chloride | 1.35 | 0.70 | 1.93 | SN2 | researchgate.net |

| Trifluoromethanesulfonyl Chloride | - | - | - | SN2 / SAN | researchgate.net |

The consistently high l/m ratio of ~2.0 for a wide range of sulfonyl chlorides is strong evidence for a common SN2-like mechanism where solvent nucleophilicity plays a dominant role. mdpi.org

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, aiding in the assignment of experimental signals and providing a deeper understanding of its electronic structure. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, often paired with a suitable basis set like 6-31+G(d,p). mdpi.com

The process involves optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These tensors are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. For similar compounds, predicted chemical shifts for carbons in a substituted nitrobenzene (B124822) ring have been observed in the range of 132.19 to 158.81 ppm. mdpi.com

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical NMR data for this compound were found in the public domain.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks observed in experimental IR and Raman spectra.

These calculations are typically performed on the optimized geometry of the molecule. The output provides a list of vibrational modes and their corresponding frequencies. For sulfonyl chlorides, strong characteristic bands in the IR spectrum are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com For a related sulfonamide, the S-N stretching vibration was observed at 931 cm⁻¹ experimentally and calculated at 847 cm⁻¹. mdpi.com The two vibrational modes for the SO₂ group in sulfonamides are found between 1125–1330 cm⁻¹. mdpi.com

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C-H stretch | Data not available | Data not available |

| S=O stretch (asymmetric) | Data not available | Data not available |

| S=O stretch (symmetric) | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| S-Cl stretch | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical vibrational spectroscopy data for this compound were found in the public domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions in different environments.

Interactions in Solution-Phase Reactions

MD simulations can model the behavior of this compound in a solvent, providing a dynamic picture of solute-solvent interactions. This is particularly useful for understanding its reactivity in solution-phase reactions. By simulating the molecule in a box of solvent molecules, one can study solvation effects, the formation of hydrogen bonds (if applicable), and the local solvent structure around the reactive sulfonyl chloride group.

Design of Novel Trifluorinated Sulfonyl Chloride Analogs through Computational Chemistry

Computational chemistry is an invaluable tool for the rational design of new molecules with desired properties. Starting from the structure of this compound, computational methods can be used to design novel analogs. For instance, DFT calculations can be employed to predict how modifications to the chemical structure, such as changing the length of the alkyl chain or the position of the trifluoromethyl group, would affect the molecule's electronic properties and reactivity. This in-silico screening allows for the prioritization of synthetic targets, saving time and resources in the laboratory. The design of novel sulfonyl fluorides has been explored computationally, highlighting the importance of this class of compounds. nih.gov

Future Research Directions and Emerging Trends in 6,6,6 Trifluorohexane 1 Sulfonyl Chloride Chemistry

Development of Highly Selective and Efficient Reaction Protocols

A primary focus of future research will undoubtedly be the development of highly selective and efficient reaction protocols for both the synthesis and derivatization of 6,6,6-Trifluorohexane-1-sulfonyl chloride. Conventional methods for preparing sulfonyl chlorides often involve harsh reagents and can suffer from a lack of chemoselectivity. nih.govnih.gov Modern synthetic chemistry is moving towards milder and more functional-group-tolerant methodologies.

Future protocols could be inspired by recent advancements in the synthesis of other sulfonyl chlorides, such as:

Late-Stage Functionalization: Methods that allow for the introduction of the sulfonyl chloride group at a late stage in a synthetic sequence are highly valuable. nih.gov For instance, the conversion of a corresponding primary sulfonamide of 6,6,6-trifluorohexane to the sulfonyl chloride using activating agents like a pyrylium (B1242799) salt could be a mild and selective approach. nih.gov This would enable the incorporation of the 6,6,6-trifluorohexane-1-sulfonyl moiety into complex, densely functionalized molecules. nih.gov

Oxidative Chlorination: The development of more efficient oxidative chlorination methods for the corresponding thiol or disulfide precursors of this compound is another promising avenue. cbijournal.com Research into greener oxidizing agents and reaction media will be crucial.

Furthermore, the development of selective protocols for the reaction of this compound with various nucleophiles will be essential to unlock its full potential as a synthetic building block.

| Potential Reaction Protocol | Key Features | Potential Advantages |

| Late-Stage Sulfonamide Conversion | Mild reaction conditions, high chemoselectivity | Tolerance of sensitive functional groups, application in complex molecule synthesis |

| Advanced Oxidative Chlorination | Use of greener oxidants, improved reaction media | Reduced environmental impact, higher efficiency |

| Selective Nucleophilic Substitution | Controlled reaction with a variety of nucleophiles | Access to a diverse range of derivatives (sulfonamides, sulfonates, etc.) |

Exploration of Novel Catalytic Systems for Transformations

The exploration of novel catalytic systems is a significant trend in modern organic synthesis, and it is highly relevant to the future of this compound chemistry. Catalysis can offer milder reaction conditions, improved yields, and enhanced selectivity.

Key areas for future investigation include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. nih.gov Research into photocatalytic methods for the synthesis of this compound, for example from the corresponding aryldiazonium salt, could provide a sustainable alternative to traditional methods. acs.org Furthermore, photocatalysis could be employed to generate sulfonyl radicals from this compound, opening up new avenues for its use in radical-based reactions. acs.org

Transition-Metal Catalysis: Transition-metal catalysis is a cornerstone of modern synthetic chemistry. The development of copper- or palladium-catalyzed reactions for the synthesis and functionalization of this compound could lead to novel and highly efficient transformations. researchgate.netchemistryviews.org For example, palladium-catalyzed cross-coupling reactions could be used to link the 6,6,6-trifluorohexylsulfonyl group to various organic fragments.

| Catalytic System | Potential Transformation | Anticipated Benefits |

| Visible-Light Photocatalysis | Synthesis from diazonium salts, generation of sulfonyl radicals | Mild conditions, sustainable energy source, novel reactivity |

| Transition-Metal Catalysis (e.g., Cu, Pd) | Cross-coupling reactions, C-H functionalization | High efficiency, selectivity, and functional group tolerance |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making it an ideal candidate for flow chemistry. rsc.orgnih.gov

Future research in this area will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters such as temperature and mixing, leading to improved safety and product quality. rsc.orgresearchgate.net The small reactor volumes in flow systems minimize the risks associated with highly reactive intermediates and exothermic reactions. rsc.org

Automated Derivatization: Integrating a flow reactor with automated purification and analysis systems would enable the high-throughput synthesis of a library of derivatives of this compound. This would be particularly valuable for drug discovery and materials science research.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the sulfonyl chloride | Enhanced safety, improved heat and mass transfer, scalability |

| Automated Synthesis | High-throughput derivatization with various nucleophiles | Rapid generation of compound libraries, efficient optimization |

Expanding Applications in Complex Molecule Synthesis

Fluorinated building blocks are of great interest in medicinal and agricultural chemistry due to the ability of fluorine to modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.comyoutube.comresearchgate.net The 6,6,6-trifluorohexyl group in this compound is a unique lipophilic moiety that could be strategically incorporated into complex molecules to enhance their biological activity.

Future applications in complex molecule synthesis may include:

Pharmaceuticals: The 6,6,6-trifluorohexylsulfonyl group could be introduced into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles. cbijournal.com

Agrochemicals: In the agrochemical industry, the incorporation of fluorinated groups can lead to more potent and selective herbicides, insecticides, and fungicides. nbinno.com The unique properties of the 6,6,6-trifluorohexyl group could be exploited to develop new crop protection agents.

| Field of Application | Potential Role of this compound | Desired Outcome |

| Medicinal Chemistry | Introduction of the 6,6,6-trifluorohexylsulfonyl moiety into drug candidates | Improved metabolic stability, enhanced binding affinity, tailored lipophilicity |

| Agrochemicals | Synthesis of novel pesticides and herbicides | Increased potency, higher selectivity, improved environmental profile |

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic and imaging techniques that allow for the real-time monitoring of reactions involving this compound will be instrumental in this regard.

Emerging trends in this area include:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products in real-time.

Mass Spectrometry: Real-time monitoring of reactions using mass spectrometry, for example through techniques like Probe Electrospray Ionization (PESI), can provide rapid insights into reaction progress. shimadzu.com Portable mass spectrometry systems could even allow for in-field analysis of reactions involving organosulfur compounds. rsc.org

| Technique | Information Gained | Impact on Research |

| In-situ NMR/IR Spectroscopy | Real-time concentration profiles of reaction components | Detailed mechanistic understanding, optimization of reaction conditions |

| Real-Time Mass Spectrometry | Rapid detection of intermediates and products | High-throughput reaction screening, kinetic analysis |

Multi-Disciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique properties of fluorinated compounds make them attractive for applications in materials science. man.ac.ukrsc.orgalfa-chemistry.com The this compound molecule could serve as a valuable precursor for the synthesis of novel fluorinated materials with tailored properties.

Future multi-disciplinary research could explore:

Fluoropolymers: The incorporation of the 6,6,6-trifluorohexyl group into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. alfa-chemistry.com

Functional Surfaces: The reactivity of the sulfonyl chloride group could be used to graft the 6,6,6-trifluorohexyl moiety onto surfaces, creating hydrophobic or oleophobic coatings.

Liquid Crystals: The introduction of fluorinated groups can significantly influence the properties of liquid crystals. rsc.org The potential of 6,6,6-trifluorohexyl-containing molecules in this field is an interesting area for future exploration.

| Material Type | Potential Contribution of this compound | Potential Properties |

| Fluoropolymers | As a monomer or additive | High thermal stability, chemical inertness, low surface energy |

| Functional Surfaces | For surface modification | Hydrophobicity, oleophobicity, anti-fouling properties |